molecular formula C7H3F2IO B1425290 2-Iodo-3,6-difluorobenzaldehyde CAS No. 1208077-39-7

2-Iodo-3,6-difluorobenzaldehyde

Cat. No. B1425290
M. Wt: 268 g/mol
InChI Key: VOXSOTQNNPOFRB-UHFFFAOYSA-N
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Description

“2-Iodo-3,6-difluorobenzaldehyde” is a chemical compound with the molecular formula C7H3F2IO . It is a derivative of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde .


Molecular Structure Analysis

The molecular structure of “2-Iodo-3,6-difluorobenzaldehyde” consists of a benzene ring with two fluorine atoms, one iodine atom, and an aldehyde group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Catalytic Applications

  • Palladacycle Formation : 2-Iodo-3,6-difluorobenzaldehyde derivatives have been utilized in the formation of palladacycles, which are precursors for Heck and Suzuki catalysts. This involves the transformation of the fluorous alcohol derived from p-iodobenzaldehyde into imines and thioethers, which react with Pd(OAc)2 to form palladacycles. These palladacycles show significant catalytic activity for Heck reactions of aryl halides, with the formation of soluble palladium nanoparticles proposed as the active catalysts (Rocaboy & Gladysz, 2003).

Chemical Synthesis

  • Arylation Under Microwave Conditions : The arylation of iodophenols with 2-fluorobenzaldehyde has been achieved in the presence of K2CO3 in DMF solvent under microwave conditions. This method demonstrates the potential of 2-iodo-3,6-difluorobenzaldehyde in facilitating chemical reactions under specific conditions (Bálint et al., 2013).

Material Chemistry

  • Synthesis of Indenones : 2-Iodo-3,6-difluorobenzaldehyde has been used in the synthesis of indenones through the palladium-catalyzed annulation of internal alkynes. This method provides an accessible route to indenones, which are useful in various material chemistry applications (Larock, Doty & Cacchi, 1993).

Pharmaceutical Chemistry

  • Schiff Base Formation : In pharmaceutical chemistry, 2-Hydroxy-3-iodo-5-phenylbenzaldehyde, a related compound, has been utilized for the synthesis of Schiff bases and 2-azetidinones. These compounds have shown potential antibacterial activity, indicating the relevance of iodobenzaldehyde derivatives in medicinal chemistry applications (Junne et al., 2012).

properties

IUPAC Name

3,6-difluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXSOTQNNPOFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3,6-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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